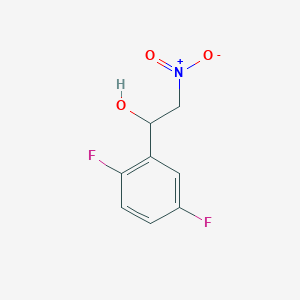

1-(2,5-Difluorophenyl)-2-nitroethanol

Description

1-(2,5-Difluorophenyl)-2-nitroethanol (C₈H₇F₂NO₃) is a nitroethanol derivative featuring a 2,5-difluorophenyl substituent. This compound is primarily employed as a synthetic intermediate in pharmaceutical chemistry. For example, it serves as a critical precursor in the synthesis of omarigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor developed for type 2 diabetes treatment. The compound is synthesized via a nitroaldol (Henry) reaction between 2,5-difluorobenzaldehyde and nitromethane under basic conditions (e.g., sodium hydroxide in methanol at 5°C) . Its structure combines electron-withdrawing fluorine atoms and a nitro group, which influence its reactivity and stability during downstream transformations.

Properties

Molecular Formula |

C8H7F2NO3 |

|---|---|

Molecular Weight |

203.14 g/mol |

IUPAC Name |

1-(2,5-difluorophenyl)-2-nitroethanol |

InChI |

InChI=1S/C8H7F2NO3/c9-5-1-2-7(10)6(3-5)8(12)4-11(13)14/h1-3,8,12H,4H2 |

InChI Key |

LIBKYHGGPPAWSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(C[N+](=O)[O-])O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features :

- Substituents: Aromatic ring with amino (-NH₂) and nitro (-NO₂) groups at the 2- and 6-positions, respectively.

- Functional Groups : Ketone (C=O), nitro, and amine.

1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride (HD-3325, C₁₀H₁₄ClF₂N)

Structural Features :

- Substituents : 2,5-Difluorophenyl group attached to a butylamine chain.

- Functional Groups : Primary amine (-NH₂) and hydrochloride salt.

1-(2,6-Difluorophenyl)ethanol (C₈H₈F₂O)

Structural Features :

- Substituents : 2,6-Difluorophenyl group.

- Functional Groups : Secondary alcohol (-CH(OH)CH₃).

Comparative Data Table

Key Research Findings

Reactivity Differences: The nitro group in 1-(2,5-Difluorophenyl)-2-nitroethanol facilitates nucleophilic addition reactions, whereas the amine in HD-3325 enables acid-base chemistry .

Fluorine Effects : The 2,5-difluoro substitution in the target compound enhances electron-withdrawing effects compared to 2,6-difluoro isomers, impacting its stability in acidic conditions .

Application Scope: While 1-(2,5-Difluorophenyl)-2-nitroethanol is pivotal in drug synthesis, analogs like 1-(2,6-Difluorophenyl)ethanol are more commonly used in materials science due to their lower reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.